![molecular formula C20H17N3O2 B4607145 5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4607145.png)
5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. Compounds in this family are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the naphthalene moiety in this compound adds to its potential biological activity and makes it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Additionally, derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might interact with its targets (like pi3k or protein tyrosine kinases) and inhibit their activity, leading to downstream effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the signaling pathways of its targets. For instance, PI3K is involved in several cellular functions, including cell growth and survival. Therefore, inhibition of PI3K could lead to reduced cell proliferation . Similarly, protein tyrosine kinases play a crucial role in signal transduction pathways that control cell growth, differentiation, metabolism, and migration. Inhibition of these kinases could disrupt these processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to the inhibition of its targets. This could result in altered cell signaling, leading to effects such as reduced cell proliferation or altered cell metabolism .
Biochemical Analysis
Biochemical Properties
They have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of heterocyclic amines with aldehydes or ketones. One common method is the reaction of 2,6-diaminopyrimidin-4(3H)-one with naphthaldehyde and propylamine under reflux conditions . The reaction is usually carried out in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
Scientific Research Applications
5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones: These compounds share a similar pyrido[2,3-d]pyrimidine core and exhibit similar biological activities.
4-aminopyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial properties.
2-arylaminopyrido[2,3-d]pyrimidin-7-ones: These compounds are also inhibitors of protein tyrosine kinases and have potential therapeutic applications.
Uniqueness
5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the naphthalene moiety, which enhances its biological activity and potential therapeutic applications. This structural feature distinguishes it from other pyrido[2,3-d]pyrimidine derivatives and contributes to its unique pharmacological profile .
Properties
IUPAC Name |
5-naphthalen-2-yl-1-propylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-11-23-18-17(19(24)22-20(23)25)16(9-10-21-18)15-8-7-13-5-3-4-6-14(13)12-15/h3-10,12H,2,11H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXPCPKIMCUOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


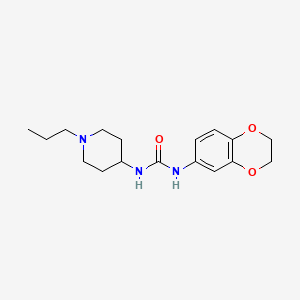
![2,2'-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid)](/img/structure/B4607070.png)
![8-({5-[(3,4-dichlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methoxy)quinoline](/img/structure/B4607079.png)
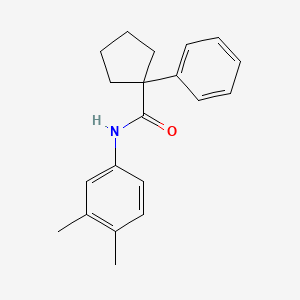
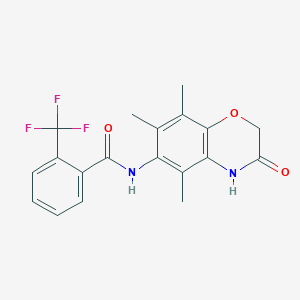
![2-chloro-N-(2-methoxy-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide](/img/structure/B4607098.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide](/img/structure/B4607099.png)
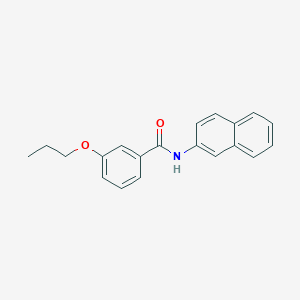
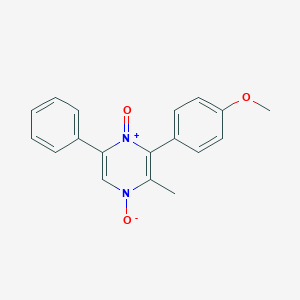
![3-nitrobenzyl 4-[(5-bromo-8-quinolinyl)amino]-4-oxobutanoate](/img/structure/B4607118.png)
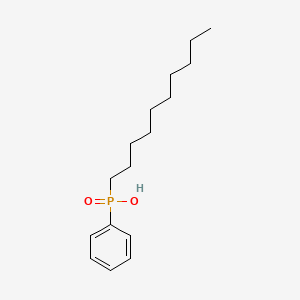
![3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA](/img/structure/B4607130.png)
![4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4607143.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4607154.png)
